2-((3-Methylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
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Overview
Description
2-((3-Methylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a complex organic compound that features both furan and benzylamine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromofuran and benzylamine groups suggests it may participate in diverse chemical reactions, making it a versatile building block for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves multiple steps:
Formation of 5-bromofuran-2-carboxylic acid: This can be achieved by brominating furan-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Esterification: The 5-bromofuran-2-carboxylic acid is then esterified with an appropriate alcohol, such as methanol, in the presence of an acid catalyst to form methyl 5-bromofuran-2-carboxylate.
Amidation: The ester is then reacted with 3-methylbenzylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Coupling: The resulting intermediate is then coupled with 2-oxoethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of 2-((3-Methylbenzyl)amino)-2-hydroxyethyl 5-bromofuran-2-carboxylate.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-((3-Methylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.
Biology
This compound can be used in the study of enzyme interactions and inhibition due to its potential to form stable complexes with biological macromolecules. Its structure allows it to mimic certain biological substrates, making it useful in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into its analogs could lead to the development of new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((3-Methylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate exerts its effects depends on its interaction with molecular targets. The bromofuran moiety can participate in electrophilic aromatic substitution reactions, while the benzylamine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Methylbenzyl)amino)-2-oxoethyl 5-chlorofuran-2-carboxylate
- 2-((3-Methylbenzyl)amino)-2-oxoethyl 5-iodofuran-2-carboxylate
- 2-((3-Methylbenzyl)amino)-2-oxoethyl 5-fluorofuran-2-carboxylate
Uniqueness
Compared to its analogs, 2-((3-Methylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate may exhibit unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it particularly useful in synthetic applications where selective substitution is desired. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-10-3-2-4-11(7-10)8-17-14(18)9-20-15(19)12-5-6-13(16)21-12/h2-7H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURVMRCCBGTACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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